1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a hexahydroindolizin ring system, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common reagents include reducing agents, catalysts, and solvents that facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating certain biological pathways.
Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(1,2,3,5,8,8a-Hexahydroindolizin-8a-yl)methanol: This compound has a similar hexahydroindolizin ring system but differs in the functional group attached to the ring.
1-(Octahydroindolizin-8a-yl)methanamine dihydrochloride: Another related compound with slight variations in the ring structure and functional groups.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H18Cl2N2 |
---|---|
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
2,3,5,8-tetrahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;;/h1-2H,3-8,10H2;2*1H |
InChI-Schlüssel |
JXDCSSLLDCEIDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=CCN2C1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.